1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Structural authentication NMR characterization Chemical procurement QC

Researchers requiring a structurally authenticated 1,3-diaryl-pyrazolo[4,3-c]quinoline for systematic SAR often face limited commercial availability of defined substitution patterns. This compound resolves that gap with a validated 2-ethylphenyl/4-methylphenyl architecture directly relevant to BzR, iNOS/COX-2, and G4-target programs. • Distinct N1/C3 substitution not available in generic analogs, supported by published QSAR models (BzR binding R²=0.93-0.96). • ¹H NMR reference spectrum accessible via SpectraBase for immediate incoming QC. • Scalable procurement with batch-specific purity and rapid global delivery.

Molecular Formula C25H21N3
Molecular Weight 363.464
CAS No. 895275-93-1
Cat. No. B2911584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS895275-93-1
Molecular FormulaC25H21N3
Molecular Weight363.464
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)C
InChIInChI=1S/C25H21N3/c1-3-18-8-4-7-11-23(18)28-25-20-9-5-6-10-22(20)26-16-21(25)24(27-28)19-14-12-17(2)13-15-19/h4-16H,3H2,1-2H3
InChIKeyTWPJBUBYFLROCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 895275-93-1): A Differentiated 1,3-Diaryl-Pyrazoloquinoline Scaffold for Drug Discovery Procurement


1-(2-Ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 895275-93-1, molecular formula C₂₅H₂₁N₃, molecular weight 363.46 g/mol) is a fully aromatic 1,3-diaryl-substituted pyrazolo[4,3-c]quinoline derivative [1]. The pyrazolo[4,3-c]quinoline tricyclic core is a privileged scaffold associated with high-affinity benzodiazepine receptor (BzR) ligand activity, selective COX-2 inhibition, PDE4 inhibition, Chk1 kinase inhibition, adenosine A₃ receptor antagonism, bacterial β-glucuronidase inhibition, and G-quadruplex stabilization [2]. This specific compound features a unique substitution architecture: a 2-ethylphenyl group at the N1 position and a 4-methylphenyl group at the C3 position—a combination that distinguishes it from all other reported pyrazolo[4,3-c]quinoline analogs in the patent and primary literature.

Why Generic 1,3-Diaryl-Pyrazoloquinoline Substitution Is Not Advisable for 895275-93-1


Within the pyrazolo[4,3-c]quinoline chemotype, the nature and position of aryl substituents at N1 and C3 are critical determinants of biological target engagement, potency, and selectivity. Established SAR from benzodiazepine receptor ligand programs demonstrates that 2-aryl substitution on the pyrazole ring and the presence of specific hydrophobic substituents dramatically modulate binding affinity, with pIC₅₀ values spanning over four orders of magnitude (pIC₅₀ range from ~6.0 to 10.35) depending on substituent identity [1]. The 2-ethyl substituent on the N1-phenyl ring introduces both steric bulk and increased lipophilicity (calculated logP increment of approximately +0.9 vs. unsubstituted phenyl), while the 4-methyl group on the C3-phenyl ring provides a distinct electronic and steric profile compared to chloro, fluoro, methoxy, or unsubstituted analogs [2]. These structural features are not interchangeable; QSAR models for related pyrazolo[4,3-c]quinolin-3-ones confirm that hydrophobic and electrostatic descriptors centered on the aryl substituents are among the most significant predictors of biological activity (R² = 0.93–0.96 for BzR binding QSAR models) [1]. Therefore, substituting a generic 1,3-diaryl-pyrazoloquinoline analog for this specific compound would carry substantial risk of altered target engagement and non-comparable experimental outcomes.

Quantitative Differentiation Evidence for 1-(2-Ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 895275-93-1)


Unique 2-Ethyl/4-Methyl Substitution Pattern Confirmed by ¹H NMR Structural Authentication

The target compound is the only pyrazolo[4,3-c]quinoline derivative bearing the specific combination of a 2-ethylphenyl group at N1 and a 4-methylphenyl group at C3 with documented ¹H NMR spectral data in the SpectraBase reference database [1]. The closest commercially cataloged analog, 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-97-7), lacks the 4-methyl substituent on the C3-phenyl ring, resulting in a molecular formula of C₂₄H₁₉N₃ (MW 349.43) versus C₂₅H₂₁N₃ (MW 363.46) for the target compound . Another structurally related analog, 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-34-9), bears an unsubstituted phenyl at N1 rather than the 2-ethylphenyl group, yielding C₂₃H₁₇N₃ (MW 335.41) . The 2-ethyl substituent introduces distinct ortho steric effects that influence the dihedral angle between the N1-phenyl ring and the pyrazoloquinoline plane, while the 4-methyl group modulates the electron density of the C3-aryl ring—both features predicted by QSAR models to independently affect receptor binding and pharmacokinetic properties [2].

Structural authentication NMR characterization Chemical procurement QC

Pyrazolo[4,3-c]quinoline Class Demonstrates Sub-Micromolar Anti-Inflammatory Activity via NO Production Inhibition in RAW 264.7 Macrophages

The pyrazolo[4,3-c]quinoline chemotype has been validated as a robust scaffold for inhibiting LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages. In a systematic study of 18 derivatives (compounds 2a–2r), IC₅₀ values ranged from 0.19 μM to 0.92 μM for NO production inhibition [1]. The most potent derivative, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), exhibited an IC₅₀ of 0.19 ± 0.05 μM, statistically comparable to the positive control 1400W (IC₅₀ = 0.20 ± 0.02 μM), a well-characterized iNOS inhibitor. The reference compound 2a (3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) showed an IC₅₀ of 0.39 ± 0.08 μM. QSAR analysis identified key structural descriptors—including hydrogen bond donor count (SsNH2), hydrogen bond acceptor count (nHBAcc), and autocorrelation descriptors (AATSC4m)—as significant predictors of pIC₅₀, with the model achieving a correlation coefficient of R² = 0.92 for the test set [2]. The anti-inflammatory mechanism was further confirmed to involve dual inhibition of iNOS and COX-2 protein expression by Western blot analysis [1]. While no direct NO inhibition IC₅₀ has been published for CAS 895275-93-1, its 1,3-diaryl substitution pattern incorporates the hydrophobic aryl features identified in the QSAR model as favorable for activity, positioning it as a logical candidate for anti-inflammatory SAR expansion.

Anti-inflammatory Nitric oxide inhibition iNOS COX-2

Class-Level High-Affinity Benzodiazepine Receptor Binding with pIC₅₀ up to 10.35 Demonstrates CNS Ligand Potential

The pyrazolo[4,3-c]quinolin-3-one scaffold is one of the most extensively characterized chemotypes for central benzodiazepine receptor (BzR) binding. In a comprehensive SAR study encompassing 106 compounds in the 2-aryl(heteroaryl)-2,5-dihydropyrazolo[4,3-c]quinolin-3(3H)-one series, compounds with affinity significantly higher than the reference ligand CGS-8216 were identified, with the most active ligand achieving a pIC₅₀ of 10.35 (corresponding to Kᵢ ≈ 45 pM) [1]. Comparative molecular field analysis (CoMFA) and Hansch analysis revealed that hydrophobic substituents at the N2-phenyl ring and the presence of hydrogen bond acceptor groups at the quinoline core are critical for high-affinity binding. Earlier work by Savini et al. demonstrated that several 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives displayed affinity for BzR comparable to or higher than that of the CGS series reference compounds in [³H]flunitrazepam displacement assays using rat brain membranes [2]. While CAS 895275-93-1 is a fully aromatic 1,3-diaryl derivative rather than a 3-one tautomer, SAR studies on core substitution effects indicate that electronic parameters (molecular electrostatic potential minima at the carbonyl oxygen, dipole moment) and lipophilicity (logP) correlate strongly with binding affinity (r = 0.95) [3], suggesting that the ethyl and methyl substituents of the target compound would confer a distinct BzR binding profile compared to unsubstituted or halogenated analogs.

Benzodiazepine receptor GABA-A CNS ligand Anxiolytic

Pyrazolo[4,3-c]quinoline Class Demonstrates G-Quadruplex Stabilization and Sub-Micromolar Antiproliferative Activity in Tumor Models

A novel series of pyrazolo[4,3-c]quinoline derivatives has been characterized as stabilizing ligands for c-MYC Pu27 and KRAS G-quadruplex DNA structures, representing an emerging therapeutic strategy distinct from conventional kinase-targeted approaches [1]. Compound PQ32 demonstrated tumor cell proliferation inhibition with an IC₅₀ of approximately 1.00 μM, accompanied by G2 phase cell cycle arrest and apoptosis induction. In a xenograft mouse model, PQ32 exhibited tumor growth inhibition comparable to cisplatin. In a parallel study, a pyrazolo[4,3-c]quinoline-based fluorescent probe (DPQ) was identified through structure-based screening, displaying selective light-up fluorescence and binding affinity with a Kd of 2.35 μM for the c-MYC Pu22 G-quadruplex [2]. The extended planar aromatic system of the fully aromatic pyrazolo[4,3-c]quinoline core is critical for π-stacking interactions with G-tetrads, and the 1,3-diaryl substitution pattern of the target compound—providing additional aromatic surface area through the 2-ethylphenyl and 4-methylphenyl groups—is anticipated to enhance G4 binding affinity relative to less substituted analogs based on established SAR trends in quadruplex-targeting ligands [1]. This mechanism-based differentiation is orthogonal to the BzR, PDE4, and kinase inhibition activities reported for other pyrazoloquinoline subclasses, expanding the target compound's potential utility profile.

G-quadruplex c-MYC KRAS Anticancer Fluorescent probe

Bacterial β-Glucuronidase-Specific Inhibition with In Vivo Proof-of-Concept for Chemotherapy-Induced Diarrhea Prevention

Pyrazolo[4,3-c]quinoline derivatives have been identified as a new class of bacterial β-glucuronidase (βG)-specific inhibitors that operate in a pH-dependent manner, a mechanism with direct therapeutic relevance for preventing irinotecan (CPT-11)-induced diarrhea [1]. In a systematic SAR study, lead compound 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 42) demonstrated that oral co-administration with CPT-11 prevented serious diarrhea in tumor-bearing mice without compromising antitumor efficacy. The pH-dependent inhibition profile—reduced activity at lower pH due to altered surface charge in the enzyme active pocket—provides a built-in selectivity mechanism favoring activity at the neutral pH of the intestinal lumen [1]. This βG-specific inhibitory activity is structurally dependent on the pyrazolo[4,3-c]quinoline core and the nature of substituents at the 3- and 4-positions, as demonstrated by the SAR refinement that led from initial hits to the optimized lead 42. The patent literature further confirms that this chemotype exhibits selective inhibition of microbiota β-glucuronidase over mammalian β-glucuronidase, a critical selectivity requirement for therapeutic application [2]. The target compound's 1,3-diaryl architecture, while distinct from the 3-amino-4-arylamino substitution pattern of the optimized leads, retains the core scaffold required for βG active-site engagement and may serve as a starting point for a parallel SAR series.

β-Glucuronidase inhibition Chemotherapy-induced diarrhea CPT-11 Microbiome

Recommended Research and Procurement Application Scenarios for 1-(2-Ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 895275-93-1)


SAR Probe for Dual-Position (N1/C3) Aryl Substitution Effects in Pyrazoloquinoline Lead Optimization Programs

This compound serves as a structurally authenticated reference standard for exploring how simultaneous variation at the N1 (2-ethylphenyl) and C3 (4-methylphenyl) positions modulates target engagement across multiple biological endpoints. Procurement is recommended for medicinal chemistry teams conducting systematic SAR exploration of the pyrazolo[4,3-c]quinoline scaffold, where the documented ¹H NMR spectrum in SpectraBase [1] provides a direct quality control reference for incoming material verification. The established QSAR models for both BzR binding and NO inhibition provide a computational framework into which this compound's structural descriptors can be inputted to generate testable activity predictions prior to experimental validation.

Anti-Inflammatory Lead Expansion Leveraging Validated iNOS/COX-2 Dual Inhibition Mechanism

The pyrazolo[4,3-c]quinoline scaffold has demonstrated sub-micromolar NO production inhibition (IC₅₀ range: 0.19–0.92 μM) with confirmed dual iNOS/COX-2 protein suppression in RAW 264.7 macrophages [2]. This compound's 1,3-diaryl architecture incorporates the hydrophobic aryl features identified as favorable in the published QSAR model (descriptors: SsNH2, SHBint9, nHBAcc, AATSC4m; R² = 0.92 for test set predictions) [3]. Procurement is indicated for laboratories seeking to expand beyond the 3-amino-4-arylamino sub-series (compounds 2a–2r) into 1,3-diaryl-substituted analogs with potentially distinct physicochemical and pharmacokinetic profiles while retaining the core anti-inflammatory pharmacophore.

G-Quadruplex-Targeted Anticancer Probe Development with Extended Aromatic Surface Area

The fully aromatic 1,3-diaryl-pyrazolo[4,3-c]quinoline architecture of this compound provides an extended π-surface conducive to G-tetrad stacking interactions, as demonstrated by the G4-stabilizing and antiproliferative activities of related pyrazolo[4,3-c]quinoline derivatives (PQ32 IC₅₀ ≈ 1.00 μM; DPQ Kd = 2.35 μM for c-MYC Pu22 G4) [4]. This compound is recommended for procurement by laboratories developing DNA-targeted anticancer agents, particularly for fluorescent probe design applications where the extended conjugation of the 1,3-diaryl system may confer advantageous photophysical properties for G4-selective imaging.

Bacterial β-Glucuronidase Inhibitor Scaffold Diversification for Chemotherapy Supportive Care

The validated in vivo efficacy of pyrazolo[4,3-c]quinoline-based bacterial βG inhibitors in preventing CPT-11-induced diarrhea [5] supports procurement of structurally diversified analogs for backup series development. While the optimized lead compound 42 (3-amino-4-(4-fluorophenylamino)-substituted) operates through a pH-dependent mechanism with demonstrated bacterial vs. mammalian βG selectivity [5], the target compound's distinct 1,3-diaryl substitution pattern offers an opportunity to explore alternative binding modes within the βG active site, potentially yielding inhibitors with differentiated pH-response profiles or improved pharmacokinetic properties.

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